molecular formula C6H5F2N B12061460 2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine CAS No. 1173018-45-5

2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine

Cat. No.: B12061460
CAS No.: 1173018-45-5
M. Wt: 135.064 g/mol
InChI Key: ODUZJBKKYBQIBX-IDEBNGHGSA-N
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Description

2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine is a fluorinated aromatic amine compound. The presence of fluorine atoms and isotopic carbon labeling makes it a unique molecule with potential applications in various fields of scientific research. The compound’s structure consists of a benzene ring with two fluorine atoms at the 2 and 6 positions and an amine group at the 1 position. The isotopic labeling with carbon-13 provides additional utility in spectroscopic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and isotopic labeling processes. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thiols, alkoxides, and other nucleophiles.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and isotopic labeling can influence the compound’s binding affinity and specificity towards these targets. The compound may participate in various biochemical pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoroaniline
  • 2,6-difluorobenzene
  • 2,6-difluorophenol

Comparison

2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine is unique due to its isotopic labeling with carbon-13, which provides additional utility in spectroscopic studies. Compared to other similar compounds, it offers enhanced stability and reactivity due to the presence of fluorine atoms and the amine group .

Properties

CAS No.

1173018-45-5

Molecular Formula

C6H5F2N

Molecular Weight

135.064 g/mol

IUPAC Name

2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine

InChI

InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

ODUZJBKKYBQIBX-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13C](=[13CH]1)F)N)F

Canonical SMILES

C1=CC(=C(C(=C1)F)N)F

Origin of Product

United States

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